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Compound of Interest

Compound Name: 2-Methyl-4-Piperazinoquinoline

Cat. No.: B1298905

In-Depth Technical Guide: 2-Methyl-4-
Piperazinoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties,
and potential biological activities of 2-Methyl-4-Piperazinoquinoline. This document is
intended for researchers, scientists, and professionals in the field of drug development who are
interested in the therapeutic potential of quinoline-based compounds. The guide summarizes
key physicochemical data, provides insights into its synthesis and potential pharmacological
applications, and includes detailed experimental protocols for its characterization.

Chemical Structure and Identification

2-Methyl-4-Piperazinoquinoline is a heterocyclic organic compound featuring a quinoline core
substituted with a methyl group at the 2-position and a piperazine ring at the 4-position.

Chemical Structure:
Caption: 2D structure of 2-Methyl-4-Piperazinoquinoline.

Table 1: Chemical Identifiers
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Identifier Value
IUPAC Name 2-methyl-4-(piperazin-1-yl)quinoline[1]
CAS Number 82241-22-3[1]

Molecular Formula

C14H17N3[1]

SMILES CC1=NC2=CC=CC=C2C(=C1)N3CCNCC3[1]
INChl=1S/C14H17N3/c1-11-10-14(17-8-6-15-7-

InChl 9-17)12-4-2-3-5-13(12)16-11/h2-5,10,15H,6-
9H2,1H3[1]

InChlKey XYBLCORUTWKJOI-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the known physicochemical properties of 2-Methyl-4-Piperazinoquinoline is

presented below.

Table 2: Physicochemical Data

Property Value Source

Molecular Weight 227.30 g/mol PubChem[1]

Melting Point 101 °C ECHEMI Safety Data Sheet
Boiling Point (Predicted) 397.7+42.0°C ChemicalBook

Density (Predicted) 1.115 + 0.06 g/cm?3 ChemicalBook

pKa (Predicted, for 2-methyl-4-

(4-methyl-1- 11.03 £ 0.50 ChemicalBook
piperazinyl)quinoline)

Appearance Solid CymitQuimica

Solubility No data available
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Synthesis

While a specific, detailed synthesis protocol for 2-Methyl-4-Piperazinoquinoline is not readily
available in the public domain, a general synthetic approach can be inferred from the synthesis
of related quinoline derivatives. A plausible synthetic route involves the nucleophilic aromatic
substitution of a leaving group at the 4-position of a 2-methylquinoline precursor with
piperazine.

A common method for the synthesis of 4-aminoquinoline derivatives is the reaction of a 4-
chloroquinoline with the desired amine. Therefore, the synthesis of 2-Methyl-4-
Piperazinoquinoline could likely be achieved by reacting 4-chloro-2-methylquinoline with an
excess of piperazine, potentially in a suitable solvent and in the presence of a base to
neutralize the hydrogen chloride formed during the reaction.

Reactants

Piperazine

\

4-Chloro-2-methylquinoline

Reaction Conditions Process Product

~

Heat Nucleophilic Aromatic Substitution

2-Methyl-4-Piperazinoquinoline

Base (e.g., Triethylamine, K2CO3)

Solvent (e.g., Ethanol, DMF)

Click to download full resolution via product page

Caption: Plausible synthetic workflow for 2-Methyl-4-Piperazinoquinoline.
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Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 2-Methyl-4-
Piperazinoquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e IH NMR: Proton NMR data is available for this compound. The spectrum would be expected
to show signals corresponding to the aromatic protons on the quinoline ring, the methyl
protons, and the methylene protons of the piperazine ring.

e 13C NMR: While specific experimental data for 2-Methyl-4-Piperazinoquinoline is not widely
published, data for the closely related compound 2-(4-methylpiperazin-1-yl)quinoline is
available and can serve as a reference.[2] The spectrum would show distinct signals for the
carbons of the quinoline and piperazine rings, as well as the methyl carbon.

Mass Spectrometry (MS)

o« GC-MS: Gas Chromatography-Mass Spectrometry data is available, which would provide the
mass-to-charge ratio of the molecular ion and its fragmentation pattern, confirming the
molecular weight and providing structural information.[1]

Pharmacological Properties and Biological Activity

The pharmacological properties of 2-Methyl-4-Piperazinoquinoline are not extensively
studied, but related quinoline and piperazine derivatives have shown a wide range of biological
activities.

Potential as a Kinase Inhibitor

Quinoline and piperazine moieties are common scaffolds in the design of kinase inhibitors.
Several studies have identified quinoline-based compounds as potent inhibitors of various
kinases, including Src/Abl and PI3K.[3][4] This suggests that 2-Methyl-4-Piperazinoquinoline
could be a candidate for screening against a panel of kinases to identify potential therapeutic
targets in oncology and other diseases driven by aberrant kinase activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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